molecular formula C13H13N3O3 B1397205 N-(4-Methoxybenzyl)-4-nitropyridin-2-amine CAS No. 942076-74-6

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Cat. No. B1397205
M. Wt: 259.26 g/mol
InChI Key: WGBFXHDMRPEHQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 4-Methoxybenzyl (PMB) esters in organic synthesis . The PMB ester is known as an inexpensive “workhorse” protecting group, which can be readily introduced under mild reaction conditions and possesses excellent stability under many reaction conditions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of protecting groups to temporarily render the reactive functionalities inert while transformations are performed at other sites in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve various characteristics such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count .

Scientific Research Applications

Overview of Biogenic Amines in Fish Safety and Quality

Biogenic amines, such as histamine, cadaverine, and putrescine, play significant roles in fish safety and quality, influencing food toxicity and spoilage. Despite histamine's association with scombroid food poisoning, its presence alone may not suffice to cause toxicity. Cadaverine and putrescine can potentiate histamine's toxicity. Cadaverine serves as an index for the initial decomposition stage of fish. Understanding the interaction between biogenic amines and nitrosamines formation is crucial for ensuring fish product safety, highlighting the importance of monitoring these compounds in food safety assessments (Bulushi et al., 2009).

Catalytic Reduction of Nitro Compounds to Amines

The catalytic reduction of aromatic nitro compounds to aromatic amines, using carbon monoxide (CO) as a reducing agent, has gained attention for its potential in organic synthesis. This process, involving metal-catalyzed reductive carbonylation, has been explored extensively in both academic and industrial settings for the past decade, showcasing the versatility and efficiency of CO in the reduction of nitro groups to amines (Tafesh & Weiguny, 1996).

N-Nitrosodimethylamine (NDMA) Formation and Removal

Understanding the formation and removal of N-Nitrosodimethylamine (NDMA) and its precursors in water and wastewater is crucial for public health. NDMA, a by-product of water treatment processes like chloramination, poses significant health risks. Advanced water and wastewater treatment technologies, such as UV photolysis and biological processes, have shown potential in effectively reducing NDMA levels, highlighting the importance of optimizing treatment methods to mitigate NDMA formation and ensure water safety (Sgroi et al., 2018).

Reductive Amination and Amine Synthesis

Reductive amination, involving the reaction of aldehydes or ketones with ammonia or an amine in the presence of a reducing agent and catalyst, is a key method for synthesizing amines. This process, utilizing hydrogen as a reducing agent, is particularly attractive for large-scale production due to its cost-effectiveness and wide applicability in synthesizing primary, secondary, and tertiary alkyl amines, which are crucial in pharmaceuticals, agrochemicals, and materials (Irrgang & Kempe, 2020).

Safety And Hazards

Safety and hazards associated with similar compounds often involve precautions such as avoiding dust formation, avoiding ingestion and inhalation, and wearing suitable protective clothing .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-12-4-2-10(3-5-12)9-15-13-8-11(16(17)18)6-7-14-13/h2-8H,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBFXHDMRPEHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730541
Record name N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

CAS RN

942076-74-6
Record name N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2 L 3 neck round bottom flask fitted with a mechanical stirrer, was added N-(4-methoxybenzyl)-4-nitropyridin-2-amine 1-oxide (38.72 g, 0.14 mol) and chloroform (580 mL). The reaction mixture was cooled to 0° C. and phosphorus trichloride (36.8 mL, 0.42 mol) was added dropwise. The reaction mixture was allowed to warm to rt and stir overnight. The reaction mixture was filtered and the resulting solid was slurried with hexanes and filtered (repeated several times) to afford N-(4-methoxybenzyl)-4-nitropyridin-2-amine (39.34 g, 102%) as a yellow solid. LCMS: (FA) ES+ 260.3.
[Compound]
Name
3
Quantity
2 L
Type
reactant
Reaction Step One
Name
N-(4-methoxybenzyl)-4-nitropyridin-2-amine 1-oxide
Quantity
38.72 g
Type
reactant
Reaction Step Two
Quantity
580 mL
Type
solvent
Reaction Step Two
Quantity
36.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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